molecular formula C23H28N2O3S B4452666 2-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE

2-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE

Cat. No.: B4452666
M. Wt: 412.5 g/mol
InChI Key: BEJYEXFIGNQVMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE is a complex organic compound with a unique structure that combines a piperidine ring, a tetrahydroisoquinoline moiety, and a methanesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the Methanesulfonyl Group: This step involves the reaction of the piperidine derivative with methanesulfonyl chloride under basic conditions.

    Coupling with Tetrahydroisoquinoline: The final step involves coupling the methanesulfonyl piperidine derivative with tetrahydroisoquinoline using a suitable coupling reagent, such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The methanesulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amine.

Scientific Research Applications

2-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: It can be used to study the interactions of sulfonyl-containing compounds with biological targets.

    Industrial Applications: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE involves its interaction with specific molecular targets. The methanesulfonyl group is known to interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The piperidine and tetrahydroisoquinoline moieties may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • **2-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE shares similarities with other sulfonyl-containing piperidine derivatives, such as:
    • This compound
    • This compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3,4-dihydro-1H-isoquinolin-2-yl-[1-[(2-methylphenyl)methylsulfonyl]piperidin-4-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O3S/c1-18-6-2-3-9-22(18)17-29(27,28)25-14-11-20(12-15-25)23(26)24-13-10-19-7-4-5-8-21(19)16-24/h2-9,20H,10-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJYEXFIGNQVMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE
Reactant of Route 2
Reactant of Route 2
2-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE
Reactant of Route 3
Reactant of Route 3
2-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE
Reactant of Route 4
Reactant of Route 4
2-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE
Reactant of Route 5
Reactant of Route 5
2-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE
Reactant of Route 6
Reactant of Route 6
2-{1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}-1,2,3,4-TETRAHYDROISOQUINOLINE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.